diphenylmethanone S-phenylthioxime
Description
Diphenylmethanone S-phenylthioxime (IUPAC: N-[(diphenylmethylene)sulfanyl]-aniline) is a sulfur-containing derivative of benzophenone. It belongs to the thioxime class, where the oxygen atom in the oxime group (-N-OH) is replaced by sulfur, forming an -N=S- moiety. The compound features a bulky S-phenyl substituent, distinguishing it from simpler thioximes. Its molecular formula is C₁₉H₁₅NS (inferred), with a molecular weight of ~289.4 g/mol (calculated).
Thioximes are of interest in coordination chemistry due to sulfur’s soft Lewis basicity, enabling interactions with transition metals like palladium or platinum. Applications may include catalysis, polymer stabilization, or pharmaceutical intermediates, though specific data for this compound remains scarce.
Properties
Molecular Formula |
C19H15NS |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
1,1-diphenyl-N-phenylsulfanylmethanimine |
InChI |
InChI=1S/C19H15NS/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)20-21-18-14-8-3-9-15-18/h1-15H |
InChI Key |
KBFZHIMKHLSKFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NSC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenylmethanone S-phenylthioxime can be synthesized through the reaction of diphenylmethanone (benzophenone) with thiosemicarbazide under acidic conditions. The reaction typically involves the formation of an intermediate hydrazone, which then undergoes cyclization to form the thioxime derivative .
Industrial Production Methods
This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Diphenylmethanone S-phenylthioxime undergoes various chemical reactions, including:
Oxidation: The thioxime group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Diphenylmethanone S-phenylthioxime has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diphenylmethanone S-phenylthioxime involves its interaction with specific molecular targets and pathways. The thioxime group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Diphenylmethanone Oxime
Diphenylmethanone oxime (C₁₃H₁₁NO, MW 197.23 g/mol) is the oxygen analog of the target compound. Key differences arise from the substitution of sulfur with oxygen and the absence of the S-phenyl group:
Key Findings :
- Sulfur’s lower electronegativity may enhance electron density at the nitrogen, altering ligand-metal bond strengths in coordination complexes.
Other Structural Analogs
Benzophenone (Diphenylmethanone)
The parent compound, benzophenone (C₁₃H₁₀O), lacks functional groups like oxime or thioxime. Its primary applications include UV absorption in plastics and fragrances. Unlike its derivatives, it cannot act as a ligand but serves as a precursor in synthesizing oximes and thioximes.
Diphenylamine Derivatives (e.g., Tofenamic Acid)
Diphenylamine analogs (e.g., tofenamic acid) feature a central nitrogen atom bridging two phenyl groups, unlike the ketone-based structure of diphenylmethanone derivatives . These compounds are primarily pharmaceutical agents (e.g., nonsteroidal anti-inflammatory drugs), highlighting the impact of core structure on biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
